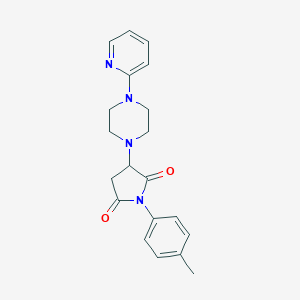![molecular formula C20H15N5O2S2 B304536 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304536.png)
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. The compound has also been found to inhibit the activity of certain kinases, which are proteins that are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been optimized for high yields. The compound has also been extensively studied for its mechanism of action and biochemical and physiological effects. However, the compound also has some limitations for lab experiments. The compound is not water-soluble, which can limit its use in certain assays. The compound also has a relatively short half-life, which can limit its use in long-term studies.
Future Directions
There are several future directions for research on 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide. One direction is to investigate the compound's potential as a drug for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate the compound's potential as a drug for the treatment of cancer, either alone or in combination with other drugs. Additionally, research could focus on developing water-soluble derivatives of the compound to expand its use in various assays. Finally, research could focus on further understanding the compound's mechanism of action and identifying other cellular targets that the compound may inhibit.
Synthesis Methods
The synthesis of 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide can be achieved using various methods, including the reaction of 2-thiophenecarboxylic acid with 2-aminobenzoic acid, followed by cyclization and amidation. Another method involves the reaction of 2-thiophenecarboxylic acid with 2-aminobenzonitrile, followed by cyclization and amidation. These methods have been optimized to obtain high yields of the compound.
Scientific Research Applications
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been studied for its potential applications in the development of new drugs. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested on various cell lines and animal models, and has shown promising results.
properties
Product Name |
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Molecular Formula |
C20H15N5O2S2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H15N5O2S2/c1-27-11-6-4-10(5-7-11)24-19(26)17-16(22)15-14(13-3-2-8-28-13)12(9-21)18(23)25-20(15)29-17/h2-8H,22H2,1H3,(H2,23,25)(H,24,26) |
InChI Key |
UYZYJZDZZGNWBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)


![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)
![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)

![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)

![6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine](/img/structure/B304474.png)